Taurohyocholate

Overview

Description

Taurohyocholic acid (THCA) is a taurine-conjugated form of the porcine-specific primary bile acid hyocholic acid . It plays a crucial role in the stabilization of cholesterol in the liquid-crystalline phase, preventing the precipitation of cholesterol crystals . THCA is also known to prevent cholestasis and cellular necrosis induced by taurolithocholic acid in isolated rat livers . Elevated levels of THCA have been observed in the urine of patients with hepatitis B-induced cirrhosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: THCA can be synthesized through the conjugation of hyocholic acid with taurine. The reaction typically involves the activation of the carboxyl group of hyocholic acid, followed by its reaction with taurine under controlled conditions .

Industrial Production Methods: In industrial settings, THCA is often isolated and purified from natural sources such as pig gallbladder bile. High-speed countercurrent chromatography (HSCCC) coupled with evaporative light scattering detection (ELSD) has been successfully applied for the separation and purification of THCA from crude extracts .

Chemical Reactions Analysis

Types of Reactions: THCA undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: THCA can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of THCA.

Scientific Research Applications

THCA has a wide range of applications in scientific research:

Mechanism of Action

THCA exerts its effects by stabilizing cholesterol in the liquid-crystalline phase, thereby inhibiting the precipitation of cholesterol crystals . It also prevents cholestasis and cellular necrosis by interacting with specific molecular targets and pathways involved in bile acid metabolism . The exact molecular targets and pathways are still under investigation, but THCA’s role in modulating bile acid homeostasis is well-documented .

Comparison with Similar Compounds

Taurocholic Acid: Like THCA, taurocholic acid is a taurine-conjugated bile acid but is derived from cholic acid instead of hyocholic acid.

Taurochenodeoxycholic Acid: Another taurine-conjugated bile acid, derived from chenodeoxycholic acid.

Taurohyodeoxycholic Acid: Similar to THCA but derived from hyodeoxycholic acid.

Uniqueness: THCA is unique due to its specific origin from hyocholic acid and its distinct role in stabilizing cholesterol in the liquid-crystalline phase . This property makes it particularly valuable in research related to cholesterol metabolism and liver diseases .

Biological Activity

Taurohyocholate (THCA) is a bile acid derivative that plays a significant role in various biological processes, particularly in liver function and metabolic regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a conjugated bile acid formed by the combination of hyodeoxycholic acid and taurine. It is one of several bile acids that contribute to the digestion and absorption of dietary fats, as well as the regulation of cholesterol metabolism. Recent research has expanded our understanding of its biological functions beyond these traditional roles.

- Choleretic Effects :

- Cytoprotection :

- Interaction with Hepatic Stellate Cells :

- Modulation of Gut Microbiota :

Case Study 1: Effects on Liver Cirrhosis

A study involving cirrhotic patients demonstrated that elevated serum levels of taurocholic acid (TCA), which includes THCA as a component, were associated with worsening liver function as measured by the Child-Pugh classification system. The study utilized liquid chromatography-tandem mass spectrometry (LC-MS) to analyze bile acid concentrations, revealing significant correlations between TCA levels and hepatic dysfunction markers .

Case Study 2: Cholestasis Model

In an experimental model of cholestasis using rats, administration of THCA resulted in enhanced bile flow recovery when pre-treated with dibutyryl-cAMP, suggesting a protective role against cholestatic injury. The internalization of BSEP was observed following THCA exposure, indicating a potential mechanism for its action in restoring biliary function .

Comparative Data Table

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Choleretic Effects | Stimulation of BSEP insertion | Increased bile flow |

| Cytoprotection | Alleviation of ER stress | Cellular homeostasis maintained |

| Activation of Stellate Cells | Upregulation of fibrogenic markers | Progression of liver fibrosis |

| Modulation of Gut Microbiota | Altered bile acid profiles | Improved gut health and liver function |

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing Taurohyocholate in biological samples, and how are they validated?

To ensure accurate characterization, researchers employ techniques like liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis and nuclear magnetic resonance (NMR) for structural confirmation. Method validation includes assessing linearity, precision, recovery rates, and limit of detection using spiked biological matrices. For example, LC-MS protocols often incorporate internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What in vitro models are commonly used to study this compound’s interaction with bile acid transporters?

Polarized cell monolayers (e.g., Caco-2 or MDCK cells transfected with human NTCP or ASBT transporters) are standard. Researchers measure apical-to-basolateral flux using radiolabeled this compound in Hank’s balanced salt solution (HBSS) at pH 6.5 to mimic intestinal conditions. Data normalization to protein content and inclusion of inhibitors (e.g., cyclosporine A for NTCP) control for nonspecific uptake .

Q. How is this compound stability assessed under physiological conditions?

Stability studies involve incubating this compound in simulated gastric fluid (SGF, pH 1.2), intestinal fluid (SIF, pH 6.8), and plasma at 37°C. Samples are analyzed at timed intervals via HPLC-UV to quantify degradation products. Half-life calculations and Arrhenius modeling predict shelf-life under varying storage conditions .

Advanced Research Questions

Q. How do researchers address discrepancies in reported solubility values of this compound across studies?

Systematic reviews with meta-analyses are conducted to identify sources of variability, such as solvent composition (e.g., bile salt mixtures vs. pure buffers) or temperature gradients. Researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies that standardize experimental conditions (e.g., USP dissolution apparatus) and validate findings via inter-laboratory comparisons .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in hepatocyte toxicity assays?

Nonlinear regression models (e.g., Hill equation) are used to estimate EC₅₀ values, while mixed-effects models account for batch-to-batch variability in primary hepatocyte cultures. Sensitivity analyses, such as bootstrapping or Monte Carlo simulations, assess robustness against outliers. Data visualization tools (e.g., dose-response heatmaps) highlight thresholds for bile acid-induced apoptosis .

Q. What experimental designs mitigate confounding factors when studying this compound’s role in cholestatic liver injury models?

Researchers employ sham-operated controls and pair-fed cohorts in bile duct-ligated (BDL) rodents to isolate this compound-specific effects. Transcriptomic profiling (RNA-seq) of liver tissues, combined with pathway enrichment analysis (e.g., KEGG), distinguishes this compound-driven pathways from surgical stress artifacts. Multivariate ANOVA adjusts for covariates like age and diet .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of this compound pharmacokinetics?

Physiologically based pharmacokinetic (PBPK) models integrate in vitro permeability data (e.g., PAMPA assays), hepatocyte clearance rates, and species-specific scaling factors. Validation against clinical data from healthy volunteers ensures model fidelity, particularly for enterohepatic recirculation dynamics .

Q. Methodological Guidance for Data Contradictions

Q. What strategies resolve conflicts between this compound’s reported effects on FXR receptor activation?

Researchers conduct orthogonal assays (e.g., reporter gene assays vs. ITC binding affinity measurements) to confirm target engagement. Dose-ranging studies with positive controls (e.g., CDCA) and negative controls (vehicle) clarify whether discrepancies arise from assay sensitivity or off-target effects. Data are reported with 95% confidence intervals to quantify uncertainty .

Q. How should researchers handle batch variability in this compound sourced from different suppliers?

Certificates of Analysis (CoA) are cross-verified via independent LC-MS/MS and elemental analysis. Functional equivalence is tested using standardized assays (e.g., FXR luciferase activity). Batch-specific data are annotated in repositories like ChEMBL to enable meta-analyses .

Q. Tables for Key Experimental Parameters

Properties

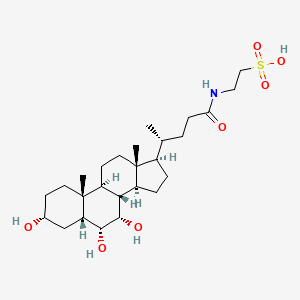

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-QZEPYOAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32747-07-2 | |

| Record name | Tauro-γ-muricholic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.